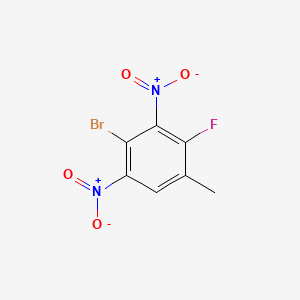

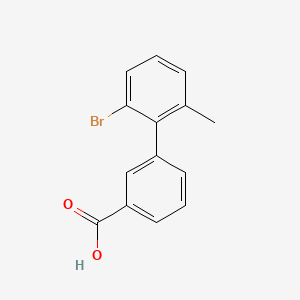

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

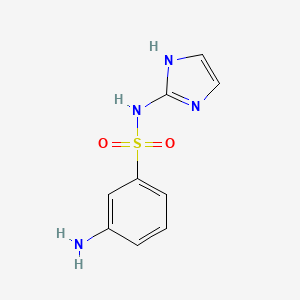

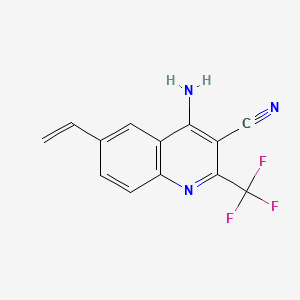

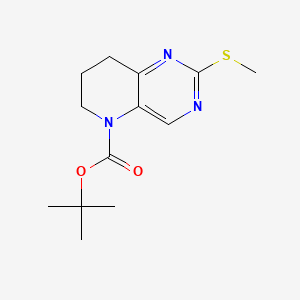

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (CAS# 1246471-43-1) is a useful research chemical . It has a molecular weight of 281.37 and a molecular formula of C13H19N3O2S . The IUPAC name is tert-butyl 2-methylsulfanyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate .

Molecular Structure Analysis

The molecular structure of 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine includes a pyridine and a pyrimidine ring . The structure is considered a privileged heterocyclic scaffold due to its resemblance with DNA bases .Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine falls under the broader category of pyrimidine derivatives, which are known for their wide range of biological activities. These activities include anti-inflammatory, anticancer, antiallergic, and analgesic effects. A detailed review of the literature reveals that substituted tetrahydropyrimidine derivatives demonstrate significant potential in exhibiting in vitro anti-inflammatory activities. The synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds possessing a replaceable active methylthio group. Such derivatives have been explored for their potential in designing leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Photocatalysis Applications

The exploration of bismuth-based photocatalysts highlights the significance of compounds like (BiO)2CO3, which share structural similarities with pyrimidine derivatives in terms of their ability to undergo various modifications for enhanced photocatalytic performance. This demonstrates the potential for applying pyrimidine-related compounds in fields beyond biological activities, extending to environmental applications such as the degradation of pollutants under visible light (Ni, Sun, Zhang, & Dong, 2016).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of pyrimidine derivatives have also been a focus of research, indicating the versatility of these compounds in forming various biologically active molecules. Techniques such as IR, NMR, MS, and elemental analysis are employed to characterize these compounds, underscoring the complexity and diversity of pyrimidine chemistry and its applications in drug discovery and development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with Boc-protected 1,3-diaminopropane in the presence of a base followed by cyclization of the resulting intermediate.", "Starting Materials": ["2-(methylthio)pyrimidine-5-carbaldehyde", "Boc-protected 1,3-diaminopropane", "Base"], "Reaction": ["Step 1: 2-(methylthio)pyrimidine-5-carbaldehyde is reacted with Boc-protected 1,3-diaminopropane in the presence of a base to form the intermediate.", "Step 2: The intermediate is cyclized to form 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine." ] } | |

CAS RN |

1246471-43-1 |

Molecular Formula |

C13H13NO5 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17) |

InChI Key |

PJWGTEWPFIMNPV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)SC |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)

![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)